molecular formula C9H10O3S B3395155 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester CAS No. 1822659-97-1

4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester

Cat. No.: B3395155
CAS No.: 1822659-97-1
M. Wt: 198.24 g/mol
InChI Key: DOLNQUCNEMCHFM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H10O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methylsulfanyl group at the 3-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester typically involves the esterification of 4-Hydroxy-3-methylsulfanyl-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 4-Hydroxy-3-methylsulfinyl-benzoic acid methyl ester, 4-Hydroxy-3-methylsulfonyl-benzoic acid methyl ester.

    Reduction: 4-Hydroxy-3-methylsulfanyl-benzyl alcohol.

    Substitution: 4-Chloro-3-methylsulfanyl-benzoic acid methyl ester.

Scientific Research Applications

4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, is ongoing.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxy-benzoic acid methyl ester
  • 4-Hydroxy-3-ethoxy-benzoic acid methyl ester
  • 4-Hydroxy-3-methylsulfanyl-benzoic acid ethyl ester

Comparison: 4-Hydroxy-3-methylsulfanyl-benzoic acid methyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs. For example, the methylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with methoxy or ethoxy groups. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

methyl 4-hydroxy-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLNQUCNEMCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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